1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole core, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the reaction of indole-2,3-dione with 4-(2-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine: This compound shares the methoxyphenyl and piperazine moieties but lacks the indole core, resulting in different chemical and biological properties.
Indole-2,3-dione Derivatives: Compounds with similar indole cores but different substituents on the piperazine ring or phenyl group can exhibit varying activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C20H21N3O3/c1-26-18-9-5-4-8-17(18)22-12-10-21(11-13-22)14-23-16-7-3-2-6-15(16)19(24)20(23)25/h2-9H,10-14H2,1H3 |
InChI Key |
WIOODIUIHLYHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.